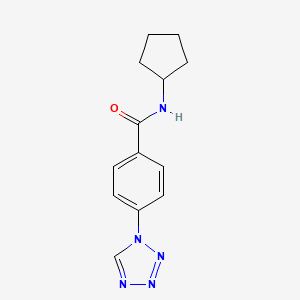![molecular formula C18H18ClNO3 B3745499 [1-(4-chlorophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid](/img/structure/B3745499.png)
[1-(4-chlorophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid
Overview
Description
4-Chlorophenylacetic acid is a compound that has been studied for its potential anticancer properties . It has been suggested as a novel therapeutic agent that could be useful in the prevention or treatment of estrogen-sensitive breast cancer . It also acts as a carbon and energy supplement and is degraded by Pseudomonas sp. strain CBS3 .
Molecular Structure Analysis
The molecular formula of 4-Chlorophenylacetic acid is C8H7ClO2, with a molecular weight of 170.59 . The structure includes a chlorine atom attached to a phenyl group, which is further connected to an acetic acid moiety .Physical And Chemical Properties Analysis
4-Chlorophenylacetic acid has a melting point of 102-105 °C and is soluble in ethanol . Its linear formula is ClC6H4CH2CO2H .Safety and Hazards
4-Chlorophenylacetic acid is classified as Acute Tox. 4 Dermal - Acute Tox. 4 Inhalation - Eye Irrit. 2 - Skin Irrit. 2 according to the GHS classification . It is recommended to avoid dust formation, avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .
properties
IUPAC Name |
2-[1-(4-chlorophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-2-yl]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-18(2)9-15-14(16(21)10-18)7-13(8-17(22)23)20(15)12-5-3-11(19)4-6-12/h3-7H,8-10H2,1-2H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJFZIGNYXPRJIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)Cl)CC(=O)O)C(=O)C1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1-(4-chlorophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl]acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-benzyl-1-[4-(1H-tetrazol-1-yl)benzoyl]piperidine](/img/structure/B3745429.png)
![2,6-bis[3-(dimethylamino)-2-fluoro-2-propen-1-ylidene]cyclohexanone](/img/structure/B3745433.png)
![2-[1-(phenylacetyl)-4-piperidinyl]-1,3-benzothiazole](/img/structure/B3745434.png)

![3-{[5-(1,3-benzodioxol-5-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}propanoic acid](/img/structure/B3745455.png)

![N-benzyl-2-[(2-phenylethyl)amino]nicotinamide](/img/structure/B3745467.png)

![N-cyclopentyl-2-[4-(2-fluorophenyl)-1-piperazinyl]acetamide](/img/structure/B3745478.png)
![N-cyclohexyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B3745479.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-oxo-1-phenyl-1,4-dihydro-5H-pyrazolo[3,4-d]pyrimidin-5-yl)acetamide](/img/structure/B3745495.png)
![N-[2,2-difluoro-1-(trifluoromethyl)vinyl]benzenesulfonamide](/img/structure/B3745501.png)
![1-({[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}acetyl)indoline](/img/structure/B3745504.png)